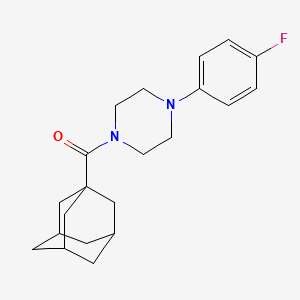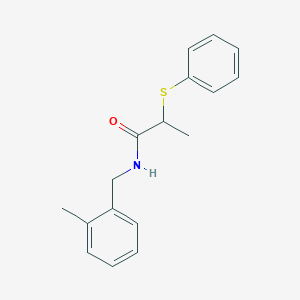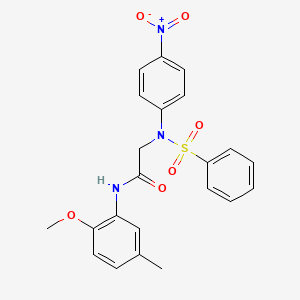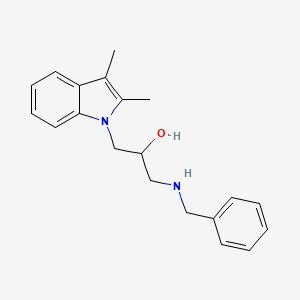
2-(4-chlorophenyl)-2-oxoethyl N-(phenylacetyl)-beta-alaninate
Übersicht
Beschreibung
2-(4-chlorophenyl)-2-oxoethyl N-(phenylacetyl)-beta-alaninate, also known as Etizolam, is a benzodiazepine analog that has been widely used in scientific research due to its unique properties. Etizolam is known for its anxiolytic, sedative, and hypnotic effects, making it a valuable tool in the study of sleep disorders, anxiety disorders, and other related conditions. In
Wirkmechanismus
2-(4-chlorophenyl)-2-oxoethyl N-(phenylacetyl)-beta-alaninate acts on the GABAergic system by binding to the benzodiazepine site on the GABA-A receptor. This results in an increase in the activity of the GABAergic system, leading to anxiolytic, sedative, and hypnotic effects. This compound has a high affinity for the alpha-1 subunit of the GABA-A receptor, which is responsible for the sedative effects of the drug.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects on the body. It has been shown to increase the levels of GABA in the brain, leading to a decrease in anxiety and an increase in relaxation. It also has a muscle relaxant effect, which can be useful in the treatment of muscle spasms. This compound can cause drowsiness, dizziness, and impaired coordination, which can be useful in the treatment of sleep disorders.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-chlorophenyl)-2-oxoethyl N-(phenylacetyl)-beta-alaninate has a number of advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. It has a high affinity for the alpha-1 subunit of the GABA-A receptor, making it a useful tool in the study of sedative and hypnotic effects. However, there are also limitations to the use of this compound in lab experiments. It has a short half-life, which can make it difficult to study its long-term effects. It can also cause drowsiness and impaired coordination, which can interfere with the results of certain experiments.
Zukünftige Richtungen
There are a number of future directions for the study of 2-(4-chlorophenyl)-2-oxoethyl N-(phenylacetyl)-beta-alaninate. One area of research is the development of new analogs with improved pharmacological properties. Another area of research is the study of the long-term effects of this compound on the brain and other organs. The use of this compound in the treatment of anxiety disorders and other related conditions is also an area of ongoing research. Finally, the study of the GABAergic system and its role in the regulation of anxiety and sleep is an important area of research that could lead to the development of new treatments for these conditions.
Conclusion:
This compound is a benzodiazepine analog that has been widely used in scientific research due to its unique pharmacological profile. It has been shown to be effective in treating anxiety disorders, sleep disorders, and other related conditions. This compound acts on the GABAergic system by binding to the benzodiazepine site on the GABA-A receptor, leading to an increase in the activity of the GABAergic system. This compound has a number of advantages for lab experiments, but there are also limitations to its use. There are a number of future directions for the study of this compound, including the development of new analogs with improved pharmacological properties and the study of the long-term effects of the drug.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenyl)-2-oxoethyl N-(phenylacetyl)-beta-alaninate has been extensively used in scientific research due to its unique pharmacological profile. It has been shown to be effective in treating anxiety disorders, sleep disorders, and other related conditions. This compound has also been used in the treatment of alcohol withdrawal syndrome and muscle spasms. In addition, it has been used in the study of the GABAergic system and its role in the regulation of anxiety and sleep.
Eigenschaften
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 3-[(2-phenylacetyl)amino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO4/c20-16-8-6-15(7-9-16)17(22)13-25-19(24)10-11-21-18(23)12-14-4-2-1-3-5-14/h1-9H,10-13H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXTVVPKPNHBHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCCC(=O)OCC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-({[(4-methoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B3928005.png)
![N-[(2-hydroxy-1-naphthyl)(2-methoxyphenyl)methyl]-2-phenoxyacetamide](/img/structure/B3928009.png)
![3-fluoro-4-methoxy-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]benzamide](/img/structure/B3928022.png)

![N-[(5-chloro-8-hydroxy-7-quinolinyl)(2,4-dichlorophenyl)methyl]-2-phenoxyacetamide](/img/structure/B3928035.png)
![1-(1-benzofuran-2-ylcarbonyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B3928050.png)

![3-[(2-amino-5-chlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B3928057.png)
![2-(benzylthio)-N-[2-(phenylthio)ethyl]propanamide](/img/structure/B3928060.png)

![ethyl 4-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B3928075.png)
![3-imidazo[1,2-a]pyridin-2-yl-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-N-methylpropanamide](/img/structure/B3928078.png)
![N-({[4-(1H-benzimidazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B3928080.png)